

A Comparative Guide to the Structure-Activity Relationship of Brominated Chromones

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Compound of Interest

Compound Name: 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde

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The chromone scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research due to its diverse pharmacological activities. The introduction of a bromine atom to the chromone ring system has been shown to significantly modulate the biological profile of these compounds, leading to the development of potent anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative overview of the structure-activity relationships (SAR) of brominated chromones, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design of new therapeutic agents.

Anticancer Activity

Brominated chromones have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of efflux pumps, sirtuin enzymes, and the induction of apoptosis.

The ATP-binding cassette subfamily G member 2 (ABCG2) is a transporter protein that plays a crucial role in multidrug resistance in cancer. Certain brominated chromones have been identified as potent inhibitors of ABCG2-mediated drug efflux.

A key finding in the SAR of these compounds is the importance of a 4-bromobenzyloxy substituent at the 5-position of the chromone ring for potent inhibition of mitoxantrone efflux and basal ATPase activity of ABCG2.^[1] For instance, the compound MBL-II-141, which contains a

2-bromobenzyloxy group, is a highly potent ABCG2 inhibitor with an IC₅₀ of 0.11 μ M.[2] Methylation of the central amide nitrogen in these derivatives was found to significantly decrease their affinity for ABCG2.[1]

Table 1: SAR of Brominated Chromones as ABCG2 Inhibitors

Compound	R1 (Position 5)	R2 (Amide)	IC ₅₀ (μ M) for Mitoxantrone Efflux Inhibition	Reference
Chromone 1	4-bromobenzyloxy	2-(5-methoxyindolyl)ethyl-1-carbonyl	Not specified, but potent	[1]
MBL-II-141	2-bromobenzyloxy	2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide	0.11	[2]

Sirtuin 2 (SIRT2) is a class III histone deacetylase that is implicated in cell cycle regulation and tumorigenesis. Brominated chromones have emerged as selective inhibitors of SIRT2.

Studies have shown that 6,8-dibromo-substituted chroman-4-ones are potent SIRT2 inhibitors. [3] For example, 6,8-dibromo-2-pentylchroman-4-one exhibits an IC₅₀ of 1.5 μ M for SIRT2 inhibition.[3] The presence of a bromide atom is considered a better halogen bonding group than chloride in this context, contributing to higher activity.[4]

Table 2: SAR of Brominated Chromones as SIRT2 Inhibitors

Compound	Substitution	IC50 (μM)	Reference
6,8-dibromo-2-pentylchroman-4-one	6,8-dibromo, 2-pentyl	1.5	[3]
8-bromo-6-chloro-2-pentylchroman-4-one	8-bromo, 6-chloro, 2-pentyl	4.5	[3]
Acetamide substituted phenethyl-chromone	3-acetamide	29	[4]

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Brominated chromones have shown promising activity against a range of bacteria and fungi.

Studies have revealed that brominated chromones bearing lipophilic electron-withdrawing groups, such as chloro and bromo, display significant antibacterial potential.[5] For instance, certain chromone-based dithiazoles with bromo substitutions have shown excellent inhibitory activity against *Bacillus subtilis* and *Escherichia coli*. [5] In a series of brominated depsidones, tribrominated derivatives displayed the strongest activity against methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus faecium* (VRE) with MIC values of 0.5 and 1.0 μM, respectively.[6]

Table 3: Minimum Inhibitory Concentration (MIC) of Brominated Chromones against Bacterial Strains

Compound	Bacterial Strain	MIC (μM)	Reference
Tribrominated depsidone 7	MRSA	0.5	[6]
Tribrominated depsidone 7	VRE	1.0	[6]
Brominated Dithiazolylchromone 3c	B. subtilis	0.78 (μg/mL)	[5]
Brominated Dithiazolylchromone 3h	B. subtilis & E. coli	1.56 (μg/mL)	[5]

Brominated chromones have also demonstrated significant antifungal properties. Specifically, 6-bromochromone-3-carbonitrile has been identified as a potent antifungal agent against several *Candida* species, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 μg/mL.[7][8] This compound was also found to inhibit biofilm formation, a key virulence factor in *Candida albicans*. [7][8]

Table 4: Minimum Inhibitory Concentration (MIC) of Brominated Chromones against Fungal Strains

Compound	Fungal Strain	MIC (μg/mL)	Reference
6-bromochromone-3-carbonitrile	<i>Candida</i> species	5-50	[7][8]
Brominated Dithiazolylchromone 3h	<i>S. cerevisiae</i>	Significant inhibitory potential	[5]

Enzyme Inhibition

Beyond cancer and infectious diseases, brominated chromones have been investigated as inhibitors of other key enzymes, such as monoamine oxidase B (MAO-B), which is a target for

the treatment of neurodegenerative diseases.

Structure-activity relationship studies of chromone derivatives as MAO-B inhibitors have indicated that bromine substitution at the R4 position of the chromone ring is effective for inhibition.^[9]

Table 5: SAR of Brominated Chromones as MAO-B Inhibitors

Compound Series	Key Structural Feature	hMAO-B IC50 (μM)	Reference
Compounds 8-13	Bromine at R4 position	Not specified, but effective	^[9]
Compound 18	Methyl at R4, CH3 at R2 of phenyl	21.45	^[9]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

ABCG2-Mediated Mitoxantrone Efflux Assay

Cell Line: HEK293 cells transfected with ABCG2. Procedure:

- Cells are seeded in 96-well plates and allowed to attach overnight.
- The cells are then incubated with the test compounds at various concentrations for 1 hour.
- Mitoxantrone, a fluorescent substrate of ABCG2, is added to the wells and incubated for another 2 hours.
- The extracellular medium is removed, and the cells are washed with ice-cold PBS.
- The intracellular fluorescence of mitoxantrone is measured using a fluorescence plate reader.

- The IC50 value is calculated as the concentration of the compound that inhibits 50% of the mitoxantrone efflux.[2]

SIRT2 Inhibition Assay

Principle: A fluorescence-based assay is used to measure the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2. Procedure:

- Recombinant human SIRT2 enzyme is incubated with the test compounds at various concentrations in an assay buffer.
- The fluorogenic acetylated peptide substrate and NAD⁺ are added to initiate the reaction.
- The reaction is allowed to proceed for a specific time at 37°C.
- A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
- The fluorescence is measured using a fluorescence plate reader.
- The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism. Procedure:

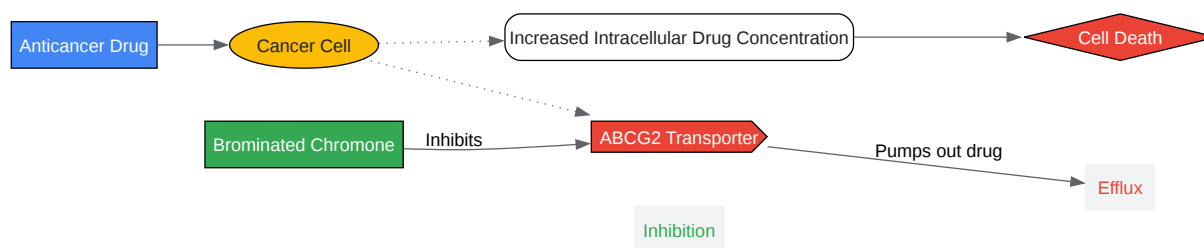
- A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.
- A standardized inoculum of the test microorganism is added to each well.
- The plates are incubated at an appropriate temperature for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by brominated chromones is essential for drug development.

Inhibition of ABCG2-Mediated Drug Efflux

Brominated chromones can reverse multidrug resistance by directly inhibiting the function of the ABCG2 transporter protein. This leads to an accumulation of cytotoxic drugs inside cancer cells, enhancing their therapeutic efficacy.

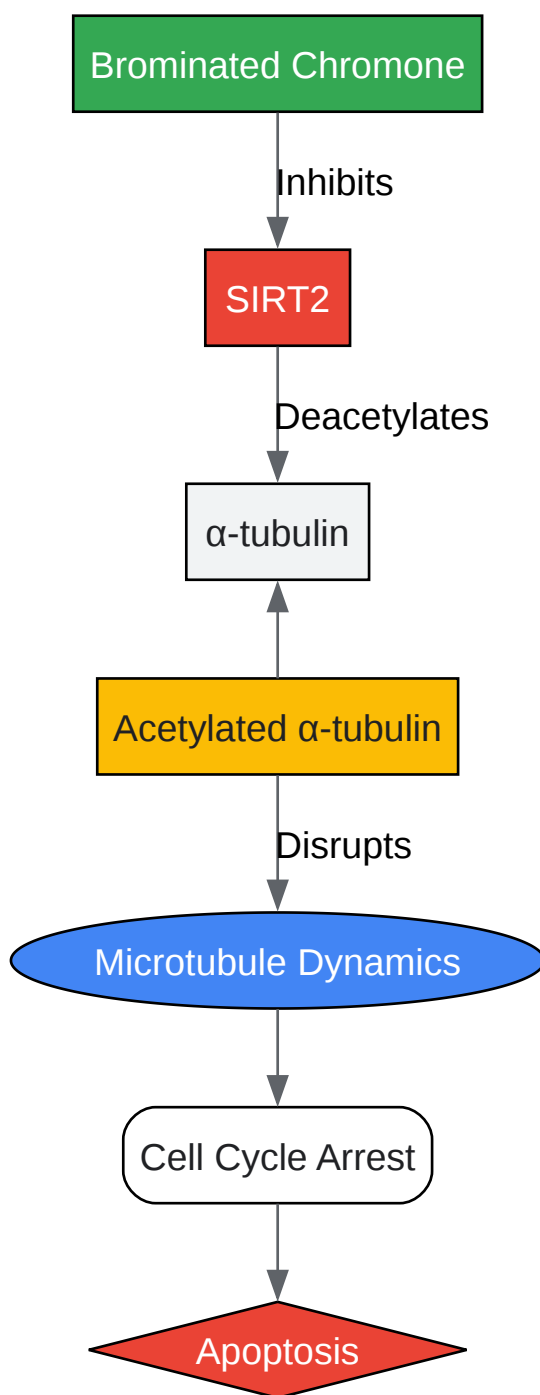


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Caption: Inhibition of ABCG2 transporter by brominated chromones.

SIRT2 Inhibition Pathway

Inhibition of SIRT2 by brominated chromones leads to the hyperacetylation of its substrates, such as α -tubulin. This can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

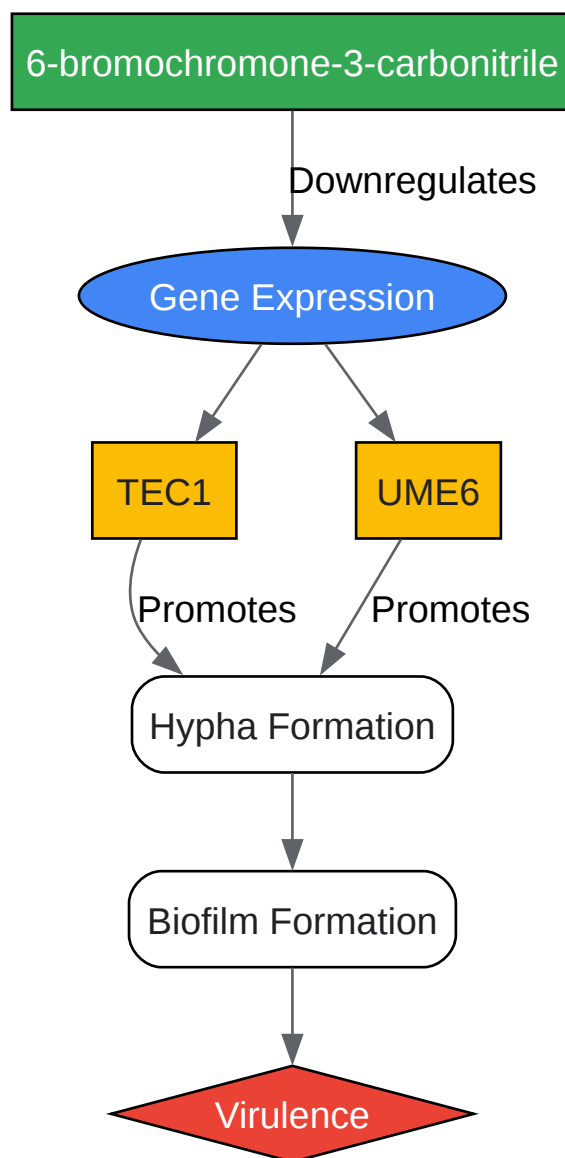


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Caption: SIRT2 inhibition by brominated chromones leads to apoptosis.

Antifungal Mechanism of Action

The antifungal activity of compounds like 6-bromochromone-3-carbonitrile involves the downregulation of genes essential for hyphae formation and biofilm development in *Candida albicans*, such as TEC1 and UME6.



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Caption: Antifungal mechanism of 6-bromochromone-3-carbonitrile.

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